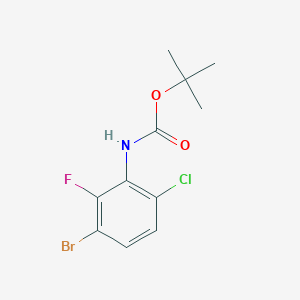

3-Bromo-6-chloro-2-fluoroaniline, n-boc protected

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

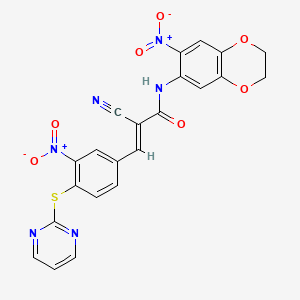

“3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” is a chemical compound with the CAS Number: 1820711-67-8 . It is also known by the IUPAC Name tert-butyl (3-bromo-6-chloro-2-fluorophenyl)carbamate .

Molecular Structure Analysis

The molecular structure of “3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” can be represented by the InChI Code: 1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” is 324.58 . It is a solid at ambient temperature .Applications De Recherche Scientifique

Antimalarial Activity of Artemisinin Derivatives

A study explored the synthesis of artemisinin derivatives incorporating bromo and aromatic amine functions, aiming for compounds with enhanced water solubility and potent antimalarial activity. These derivatives exhibited significant in vitro efficacy against Plasmodium falciparum, with some compounds showing multiple-fold higher potency than artemisinin itself, although in vivo activity was not significant (Lin et al., 1990).

Synthetic Strategies Towards Fluorinated Beta-Amino Acids

Research into the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, involved strategies that may utilize similar halogenated anilines as starting materials. This compound is highlighted for its potential as a building block in medicinal chemistry, demonstrating the relevance of halogenated anilines in synthesizing structurally novel amino acids (Van Hende et al., 2009).

Characterization of Borane Adducts

A study on the preparation and characterization of borane adducts of substituted pyridines, including fluoro-, chloro-, and bromo-substituted compounds, sheds light on the chemical behavior and properties of these complexes. Such research contributes to understanding the interactions and stability of borane complexes with halogenated compounds, which can be critical in various chemical synthesis and material science applications (Ferrence et al., 1982).

Fluoride Ion Capture from Water

The development of cationic borane for selective fluoride ion capture from water highlights the potential environmental and analytical applications of halogenated anilines and their derivatives. This research demonstrates the ability to selectively complex fluoride ions, a property that could be leveraged for water purification or analytical detection of fluoride in environmental samples (Chiu & Gabbaï, 2006).

Synthesis of Fluorescent Peptides and PNA Oligomers

The use of fluorescein-conjugated lysine monomers in the solid-phase synthesis of fluorescent peptides and PNA oligomers showcases another application of protected amino compounds in biochemistry and molecular biology. These monomers allow for the incorporation of fluorescent labels into peptides and PNA oligomers, facilitating studies in protein interactions, cellular imaging, and diagnostic assays (Lohse et al., 1997).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and carries the hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

tert-butyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBBDTFBCUJLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-2-fluoroaniline, n-boc protected | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)

![5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2672337.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2672343.png)